

An In-depth Technical Guide to the Physical Properties of 2-Benzylloxycyclobutanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Benzylloxycyclobutanone

Cat. No.: B2474220

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Abstract

2-Benzylloxycyclobutanone is a substituted cyclic ketone of significant interest in modern organic synthesis. Its unique structural framework, combining a strained four-membered ring with a bulky benzyloxy substituent, imparts distinct physical and chemical properties that make it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the known physical properties of **2-Benzylloxycyclobutanone**, offering essential data and handling protocols for professionals in research and development. The document synthesizes available data on its physicochemical characteristics, spectroscopic signatures, and safety profiles to serve as a foundational resource for its application in synthetic chemistry and medicinal drug discovery.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the cornerstone of any scientific investigation. **2-Benzylloxycyclobutanone** is a specific constitutional isomer that must be distinguished from its more commonly documented counterpart, 3-Benzylloxycyclobutanone.

- IUPAC Name: 2-(Benzylxy)cyclobutan-1-one
- CAS Number: 206751-75-9[1]

- Molecular Formula: $C_{11}H_{12}O_2$ [1]
- Molecular Weight: 176.21 g/mol [1]
- Synonyms: 2-(Phenylmethoxy)cyclobutanone

The molecule's structure features a cyclobutanone core, which is known for its ring strain. The benzyloxy group (-OCH₂Ph) is positioned on the carbon atom alpha to the carbonyl group. This specific arrangement influences the compound's reactivity and stereochemical outcomes in subsequent reactions.

Caption: 2D structure of **2-Benzylloxycyclobutanone** (CAS: 206751-75-9).

Physicochemical Properties

The physical properties of a compound are critical for designing experiments, including reaction setup, purification, and storage. The data available for **2-Benzylloxycyclobutanone** is summarized below. It is important to note that while data for the 3-benzyloxy isomer is more abundant, the following table is specific to the 2-substituted isomer.

Property	Value	Source
CAS Number	206751-75-9	BLD Pharm[1]
Molecular Formula	$C_{11}H_{12}O_2$	BLD Pharm[1]
Molecular Weight	176.21	BLD Pharm[1]
Physical State	Liquid (presumed)	Inferred from related compounds
Storage Temperature	2-8°C, Sealed in dry	BLD Pharm[1]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for **2-Benzylloxycyclobutanone** are not available in the provided search results, its expected spectroscopic features can be predicted based on its functional groups and structural motifs.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for its key functional groups:

- C=O Stretch: The carbonyl group in a cyclobutanone ring typically absorbs at a higher wavenumber (around 1780 cm^{-1}) compared to less strained ketones (e.g., cyclohexanone, $\sim 1715\text{ cm}^{-1}$) due to increased ring strain. This peak is a key diagnostic feature.
- C-O-C Stretch: A strong absorbance is expected in the $1250\text{-}1000\text{ cm}^{-1}$ region, corresponding to the ether linkage.
- Aromatic C=C Stretch: Peaks around 1600 cm^{-1} and 1450 cm^{-1} would indicate the benzene ring of the benzyloxy group.
- Sp² C-H Stretch: Aromatic C-H stretches are anticipated just above 3000 cm^{-1} .
- Sp³ C-H Stretch: Aliphatic C-H stretches from the cyclobutane and methylene groups are expected just below 3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would provide detailed information about the electronic environment of the protons.

- Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
- Benzylic Protons (-OCH₂Ph): A singlet or a pair of doublets (if diastereotopic) around 4.5 ppm.
- Cyclobutane Protons: The protons on the four-membered ring would appear as complex multiplets in the aliphatic region (approx. 2.0-4.0 ppm). The proton at the C2 position, being adjacent to both the carbonyl and the benzyloxy group, would likely be the most downfield of the ring protons.

The following diagram illustrates a typical workflow for the characterization of a synthetic chemical like **2-Benzyloxycyclobutanone**.

Caption: Logical workflow for the characterization of **2-Benzylloxycyclobutanone**.

Applications in Research & Development

While specific research applications for **2-Benzylloxycyclobutanone** are not detailed in the provided results, its structural class is of high value. Cyclobutanone derivatives are versatile building blocks in organic synthesis. The benzyloxy group serves as a common protecting group for alcohols, which can be readily removed under various conditions.

It is noteworthy that the related isomer, 3-Benzylloxycyclobutanone, is used as a reactant for synthesizing cyclobutyl derivatives that act as inhibitors of HIV-1 reverse transcriptase[2][3]. This suggests that **2-Benzylloxycyclobutanone** likely holds similar potential as a key intermediate for accessing novel carbocyclic nucleoside analogues and other biologically active molecules where precise stereochemistry at the C2 position is required.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

- GHS Signal Word: Warning[1]
- Hazard Statements: Based on precautionary statements, hazards likely include skin irritation, eye irritation, and potential respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Recommended Handling Procedures:

- Use only in a well-ventilated area, preferably within a chemical fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling.

Storage Conditions:

- Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
- The recommended storage temperature is between 2-8°C (refrigerated).[1]
- Keep away from sources of ignition and direct sunlight.

Conclusion

2-Benzylloxycyclobutanone is a valuable synthetic intermediate characterized by its strained four-membered ring and alpha-benzylxy substitution. While comprehensive physical data remains somewhat limited compared to its 3-substituted isomer, its core properties—a molecular weight of 176.21 g/mol, a requirement for refrigerated storage, and a defined set of handling precautions—provide a solid foundation for its use in research. Its predicted spectroscopic features, particularly the high-frequency carbonyl stretch in the IR spectrum, serve as key identifiers. For professionals in drug development and organic synthesis, **2-Benzylloxycyclobutanone** represents a promising building block for creating novel and complex molecular entities.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Benzylloxycyclobutanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2474220#physical-properties-of-2-benzylloxycyclobutanone>]

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